

# An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzaldehyde

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## Compound of Interest

Compound Name:	2-Methyl-3-(trifluoromethyl)benzaldehyde
Cat. No.:	B1333966

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-3-(trifluoromethyl)benzaldehyde**, a key intermediate in pharmaceutical research. This document collates available data on its chemical structure, properties, and significant role in the development of targeted cancer therapies.

## Chemical Identity and Properties

**2-Methyl-3-(trifluoromethyl)benzaldehyde** is an aromatic aldehyde containing both a methyl and a trifluoromethyl substituent on the benzene ring. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry.

Chemical Structure:

- IUPAC Name: **2-Methyl-3-(trifluoromethyl)benzaldehyde**
- CAS Number: 878001-20-8[\[1\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>7</sub>F<sub>3</sub>O[\[1\]](#)[\[2\]](#)
- Molecular Weight: 188.15 g/mol [\[1\]](#)[\[2\]](#)

Physicochemical Data:

The following table summarizes the available and predicted physicochemical properties of **2-Methyl-3-(trifluoromethyl)benzaldehyde**.

Property	Value	Source
Appearance	Clear, colorless liquid	ChemicalBook[3]
Boiling Point	$197.1 \pm 35.0 \text{ } ^\circ\text{C}$	Predicted[3]
Density	$1.246 \pm 0.06 \text{ g/cm}^3$	Predicted[3]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	ChemicalBook[3]

## Synthesis

A detailed, experimentally verified synthesis protocol for **2-Methyl-3-(trifluoromethyl)benzaldehyde** is not readily available in peer-reviewed literature. However, the synthesis of structurally similar trifluoromethyl-substituted benzaldehydes often involves the hydrolysis of the corresponding benzal halides. A representative protocol for a related isomer is provided below for illustrative purposes.

Example Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzaldehyde from o-Trifluoromethyl Toluene Dichloride

This protocol is for a related isomer and is provided as a general example of a potential synthetic route.

Reaction: Hydrolysis of o-trifluoromethyl toluene dichloride.

Materials:

- o-Trifluoromethyl toluene dichloride
- Sodium acetate
- Acetic acid
- Water

- Tetrabutylammonium bromide (phase transfer catalyst)
- Autoclave reactor
- Standard laboratory glassware for extraction and distillation

#### Procedure:

- Charge a high-pressure autoclave with 114g of o-trifluoromethyl toluene dichloride, 86.1g of sodium acetate, 240g of acetic acid, 100g of water, and 0.1g of tetrabutylammonium bromide.[\[4\]](#)
- Seal the autoclave and heat the mixture to 140°C. The internal pressure will rise to approximately 0.25 MPa.[\[4\]](#)
- Maintain the reaction at this temperature and pressure for 6 hours, with continuous stirring.[\[4\]](#)
- Monitor the reaction progress by gas chromatography.[\[4\]](#)
- After the reaction is complete, cool the autoclave to room temperature.
- Filter the reaction mixture by suction filtration.
- Remove the acetic acid from the mother liquor by vacuum distillation.[\[4\]](#)
- Add 280g of water to the residue and stir. Allow the layers to separate.
- Separate the organic layer and purify by vacuum distillation, collecting the fraction at 70-75°C / -0.095 MPa to yield 2-(trifluoromethyl)benzaldehyde.[\[4\]](#)

## Spectroscopic Data

Specific spectroscopic data for **2-Methyl-3-(trifluoromethyl)benzaldehyde** is not publicly available. The following table provides expected characteristic signals based on the analysis of structurally similar compounds.

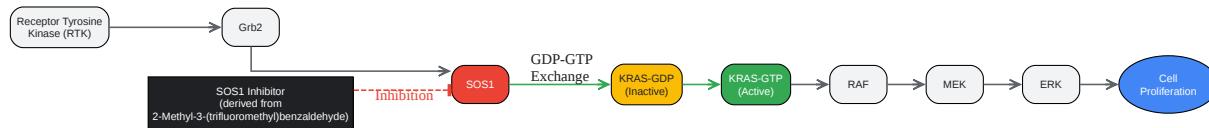
Spectroscopy	Expected Features
<sup>1</sup> H NMR	Aromatic protons (multiplets, ~7.0-8.0 ppm), Aldehyde proton (singlet, ~10.0 ppm), Methyl protons (singlet, ~2.5 ppm)
<sup>13</sup> C NMR	Carbonyl carbon (~190 ppm), Aromatic carbons (~120-140 ppm), Trifluoromethyl carbon (quartet, ~120-130 ppm), Methyl carbon (~15-20 ppm)
IR Spectroscopy	C=O stretch (~1700 cm <sup>-1</sup> ), Aromatic C-H stretch (~3000-3100 cm <sup>-1</sup> ), C-F stretches (~1100-1350 cm <sup>-1</sup> )
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) at m/z = 188.15

## Application in Drug Development: Targeting the SOS1-KRAS Signaling Pathway

**2-Methyl-3-(trifluoromethyl)benzaldehyde** is a crucial intermediate in the synthesis of small molecule inhibitors of Son of Sevenless 1 (SOS1).<sup>[2]</sup> SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of KRAS, a key protein in cellular signaling pathways that control cell growth, proliferation, and survival.<sup>[5]</sup> Mutations in the KRAS gene are prevalent in many cancers, leading to its constitutive activation and driving tumor growth.<sup>[6]</sup>

### The KRAS-SOS1 Signaling Pathway

The diagram below illustrates the role of SOS1 in the KRAS activation cycle. In its inactive state, KRAS is bound to GDP. SOS1 facilitates the exchange of GDP for GTP, leading to the activation of KRAS and subsequent downstream signaling through pathways like the RAF-MEK-ERK cascade, which promotes cell proliferation. Inhibitors derived from **2-Methyl-3-(trifluoromethyl)benzaldehyde** are designed to disrupt the interaction between SOS1 and KRAS, thereby preventing KRAS activation.

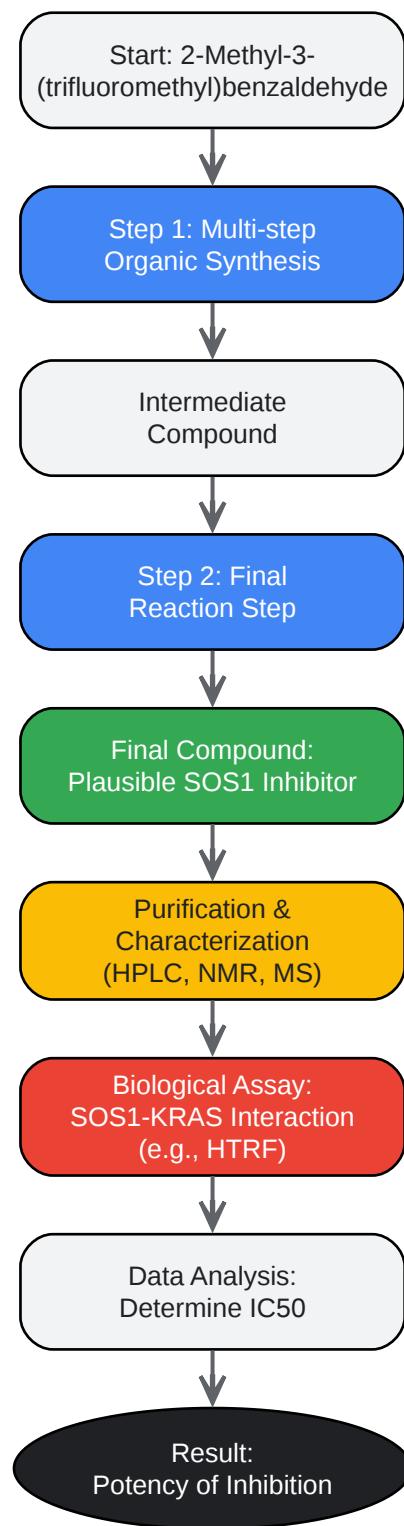


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Caption: The SOS1-KRAS signaling pathway and the point of inhibition.

#### Conceptual Experimental Workflow for SOS1 Inhibitor Synthesis and Evaluation

The following workflow outlines the general steps for synthesizing a potential SOS1 inhibitor using **2-Methyl-3-(trifluoromethyl)benzaldehyde** as a starting material and subsequently evaluating its biological activity.



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Caption: Conceptual workflow for SOS1 inhibitor synthesis and evaluation.

## Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1 Inhibition

This protocol describes a common method to assess the ability of a compound to inhibit the SOS1-KRAS interaction.

**Objective:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of a test compound against the SOS1-mediated nucleotide exchange on KRAS.

### Materials:

- Recombinant human SOS1 protein
- Recombinant human KRAS protein (e.g., KRAS G12D mutant)
- GTP-Eu (Europium-labeled GTP)
- d2-labeled anti-His tag antibody (assuming His-tagged KRAS)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT)
- Test compound (synthesized from **2-Methyl-3-(trifluoromethyl)benzaldehyde**)
- 384-well low-volume microplates
- HTRF-compatible plate reader

### Procedure:

- Prepare a serial dilution of the test compound in the assay buffer.
- In a 384-well plate, add the SOS1 protein to each well.
- Add the serially diluted test compound or vehicle control (e.g., DMSO) to the wells.
- Incubate for 15 minutes at room temperature to allow for compound binding to SOS1.
- Add a mixture of KRAS-His and d2-labeled anti-His antibody to the wells.

- Initiate the exchange reaction by adding GTP-Eu to all wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on an HTRF plate reader, measuring the emission at 665 nm (d2 acceptor) and 620 nm (Eu donor).
- Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Conclusion

**2-Methyl-3-(trifluoromethyl)benzaldehyde** is a specialized chemical intermediate with significant potential in the field of oncology drug discovery. Its utility as a precursor for the synthesis of SOS1 inhibitors highlights the ongoing efforts to develop targeted therapies for KRAS-driven cancers. While detailed public data on its synthesis and spectroscopic properties are limited, its structural features and role in medicinal chemistry make it a compound of high interest for researchers in the pharmaceutical industry. Further research and publication of its chemical and biological data would be beneficial to the scientific community.

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